

Independent Validation of **tatM2NX**: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *tatM2NX*
Cat. No.: *B10821555*

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This guide provides an objective comparison of the published findings for the TRPM2 channel antagonist, **tatM2NX**, against independent research applications. Experimental data from the original characterization is presented alongside subsequent in vivo studies to offer a comprehensive overview of its performance and validation by the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary characterization of **tatM2NX** and comparative data from independent in vivo studies.

Table 1: In Vitro Characterization of **tatM2NX**

Parameter	Reported Value	Experimental System	Source
IC50	396 nM	Whole-cell patch clamp in HEK293 cells expressing human TRPM2	[1][2]
Inhibition of TRPM2 Current	>90% at 2 μ M	Whole-cell patch clamp in HEK293 cells	[1][2]
Mechanism of Action	Competitive Antagonist	Competition assay with ADPR in whole-cell patch clamp	[1]
Binding Target	NUDT9-H domain of TRPM2	Co-immunoprecipitation and molecular modeling	

 Table 2: In Vivo Efficacy and Independent Validation of **tatM2NX** in Stroke Models

Study Focus	Animal Model	tatM2NX Effect	Key Finding	Source
Neuroprotection	Adult Male Mice (MCAO)	Reduced infarct volume by ~39% vs. control	Demonstrates in vivo efficacy and neuroprotective properties.	
Therapeutic Window	Adult Male Mice (MCAO)	Significant reduction in infarct volume when administered 3 hours post-reperfusion	Suggests a clinically relevant therapeutic window.	
Specificity	TRPM2 ^{-/-} Male Mice (MCAO)	No further reduction in infarct volume	Confirms that the neuroprotective effect is TRPM2-dependent.	
Sex-Specific Effect	Adult Female Mice (MCAO)	No significant reduction in infarct volume	Highlights a male-specific neuroprotective effect, consistent with other TRPM2 inhibitors.	
Aged Animals	Aged Male Mice (MCAO)	Reduced infarct volume	Efficacy is maintained in an aged animal model.	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique was utilized to measure the inhibitory effect of **tatM2NX** on TRPM2 channel currents in HEK293 cells stably expressing human TRPM2.

- **Cell Culture:** HEK293 cells with tetracycline-inducible expression of FLAG-tagged human TRPM2 were cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, nonessential amino acids, and L-glutamine. TRPM2 expression was induced with tetracycline 24 hours prior to experiments.
- **Electrophysiological Recording:** Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 5 glucose, 1 MgCl₂, and 1 CaCl₂, adjusted to pH 7.4. The internal pipette solution consisted of (in mM): 145 K-gluconate, 0.05 EGTA, and 10 HEPES, with a pH of 7.4.
- **TRPM2 Activation and Inhibition:** TRPM2 channels were activated by including 100 μM ADP-ribose (ADPR) in the internal solution. Various concentrations of **tatM2NX** were then applied to the external solution to determine the dose-dependent inhibition of the ADPR-evoked currents.
- **Data Analysis:** Current density (pA/pF) was calculated to normalize for cell size. The IC₅₀ value was determined by a nonlinear regression of the log of the inhibitor concentration versus the normalized current density response.

Calcium Imaging

Calcium imaging was employed to assess the ability of **tatM2NX** to block TRPM2-mediated calcium influx in response to an activator.

- **Cell Preparation:** HEK293 cells expressing hTRPM2 were loaded with the calcium-sensitive fluorescent dye Fluo-5F AM.
- **Stimulation and Inhibition:** Cells were pre-incubated with varying concentrations of **tatM2NX** or a scrambled control peptide (tat-SCR) before being challenged with the TRPM2 activator, hydrogen peroxide (H₂O₂).
- **Fluorescence Measurement:** Changes in intracellular calcium were monitored by measuring the fluorescence intensity of Fluo-5F over time using a fluorescence microscope.

- **Data Analysis:** The change in fluorescence (F/F_0), where F is the fluorescence at a given time and F_0 is the baseline fluorescence, was calculated to quantify the increase in intracellular calcium.

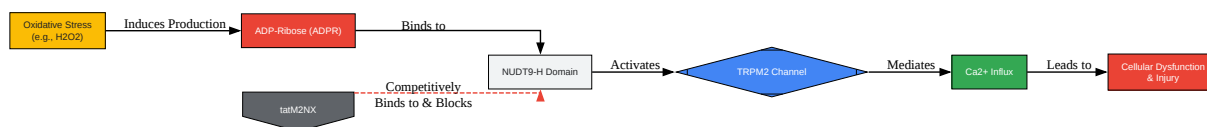
Co-Immunoprecipitation

This assay was used to demonstrate a direct interaction between **tatM2NX** and the TRPM2 protein.

- **Protein Extraction:** Whole-cell lysates were prepared from HEK293 cells expressing FLAG-tagged TRPM2.
- **Immunoprecipitation:** The cell lysates were incubated with biotin-tagged **tatM2NX**. Streptavidin-conjugated agarose beads were then used to pull down the biotin-tagged **tatM2NX** and any interacting proteins.
- **Western Blotting:** The precipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The presence of FLAG-tagged TRPM2 was detected using an anti-FLAG antibody, confirming its interaction with **tatM2NX**.

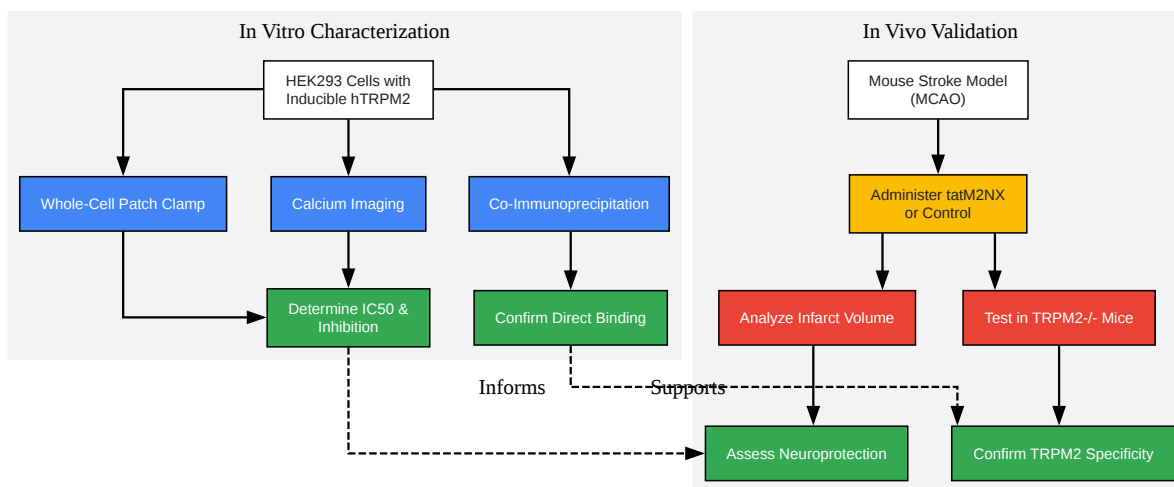
Visualizations

The following diagrams illustrate key pathways and workflows related to **tatM2NX**.



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Caption: Mechanism of **tatM2NX** action on the TRPM2 signaling pathway.



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Caption: Experimental workflow for the characterization and validation of **tatM2NX**.

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References

- [1. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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